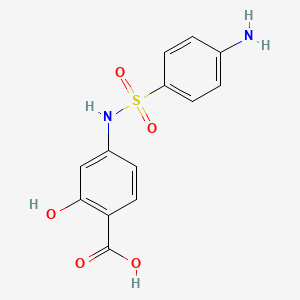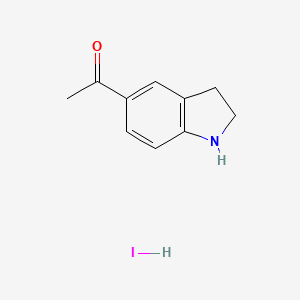
(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is a chemical compound with the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g/mol It is known for its unique structure, which includes a pyrazine ring fused with a cyanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Cbz-protected piperazinones, which undergo cyclization followed by deprotection to yield the desired product. The reaction conditions often involve hydrogenation on Pd/C to remove protecting groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide has several scientific research applications, including:
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-1,2,4-triazolo-4,3-a-pyrazines: These compounds share a similar pyrazine ring structure and are used in medicinal chemistry.
5-Oxo-5-(2,2,6,6-tetramethylpiperidin-4-yl)amino-pentanoic acid: This compound has a similar oxo group and is used in studies involving amino functions.
Uniqueness
(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is unique due to its specific combination of a pyrazine ring and a cyanamide group, which imparts distinct chemical and biological properties
特性
CAS番号 |
562814-61-3 |
|---|---|
分子式 |
C6H8N4O |
分子量 |
152.15 g/mol |
IUPAC名 |
(1-methyl-6-oxo-2,5-dihydropyrazin-3-yl)cyanamide |
InChI |
InChI=1S/C6H8N4O/c1-10-3-5(9-4-7)8-2-6(10)11/h2-3H2,1H3,(H,8,9) |
InChIキー |
AANBRYDVOCSSIG-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=NCC1=O)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
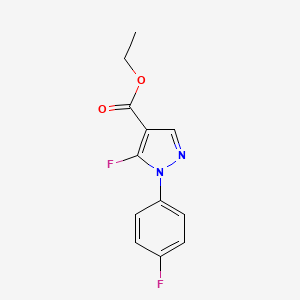
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)
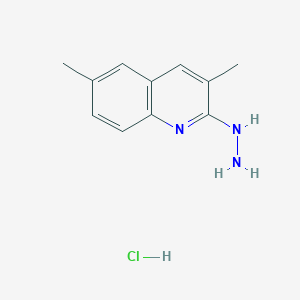
![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
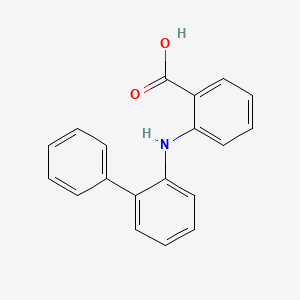
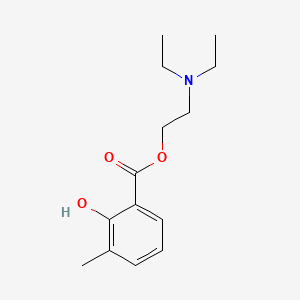
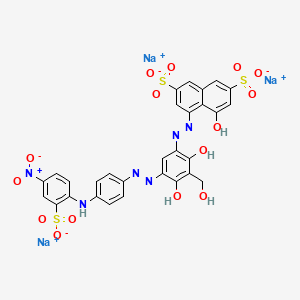
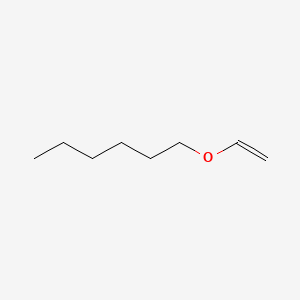
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
